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Compound of Interest

Compound Name: Rhodamine DHPE

Cat. No.: B1148122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine DHPE (N-(Lissamine rhodamine

B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt), a

versatile fluorescent lipid analog for investigating membrane structure and dynamics. This

document details the probe's photophysical properties, experimental protocols for its

application, and its utility in advanced fluorescence microscopy techniques.

Core Concepts and Properties of Rhodamine DHPE
Rhodamine DHPE is a glycerophosphoethanolamine lipid conjugated with the rhodamine B

fluorophore.[1][2] This structure allows it to readily integrate into lipid bilayers, making it an

excellent tool for labeling and visualizing cellular and model membranes.[3][4] Its high quantum

yield, superior photostability, and strong emission in the orange-red spectral range make it

suitable for a variety of fluorescence-based assays.[1]

Photophysical and Chemical Properties
Quantitative analysis in fluorescence microscopy relies on a thorough understanding of the

probe's characteristics. The key properties of Rhodamine DHPE are summarized below.
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Property Value References

Full Chemical Name

N-(Lissamine rhodamine B

sulfonyl)-1,2-dihexadecanoyl-

sn-glycero-3-

phosphoethanolamine,

triethylammonium salt

[1][2]

Molecular Weight ~1333.8 g/mol [2]

Excitation Maximum (λex) 560 nm (in Methanol) [2][5]

Emission Maximum (λem) 581 nm (in Methanol) [2][5]

Molar Extinction Coefficient ~75,000-106,000 cm⁻¹M⁻¹ [1][5]

Quantum Yield (Φ) ~0.7 [1]

Solubility Chloroform, DMSO, DMF [2][5]

Storage -20°C, protected from light [2]

Key Applications in Membrane Dynamics
Rhodamine DHPE's properties make it a powerful tool for several key applications in

membrane research, primarily centered around its use as a FRET acceptor and a lipid tracer.

FRET-Based Membrane Fusion Assays
Rhodamine DHPE is most commonly used as a fluorescence resonance energy transfer

(FRET) acceptor in combination with a donor probe, typically NBD-PE (N-(7-Nitrobenz-2-Oxa-

1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).[1][6] FRET is a non-

radiative energy transfer process that occurs when a donor fluorophore in an excited state

transfers energy to a nearby acceptor fluorophore. The efficiency of this transfer is highly

dependent on the distance between the donor and acceptor molecules, typically in the range of

1-10 nm.[7]

In a membrane fusion assay, one population of vesicles is labeled with both NBD-PE (donor)

and Rhodamine DHPE (acceptor), while a second population of vesicles remains unlabeled.[6]

When the labeled vesicles are intact, the close proximity of the two probes results in efficient
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FRET, leading to quenching of the NBD-PE fluorescence and enhanced emission from

Rhodamine DHPE upon excitation of the donor. When these labeled vesicles fuse with

unlabeled vesicles, the probes are diluted in the newly formed membrane, increasing the

average distance between them. This leads to a decrease in FRET efficiency, resulting in an

increase in the donor's fluorescence intensity and a decrease in the acceptor's fluorescence

intensity.[6]

The Förster radius (R₀) for the NBD-PE/Rhodamine-PE FRET pair is approximately 5 nm,

which is the distance at which the FRET efficiency is 50%.[8]

Membrane Trafficking and Endocytosis
Rhodamine DHPE can be used to follow the dynamic processes of membrane trafficking,

including endocytosis.[1] By labeling the plasma membrane of live cells, the internalization and

subsequent transport of the probe through various intracellular compartments can be

monitored using fluorescence microscopy.

Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a technique used to measure the lateral diffusion of fluorescently labeled molecules

within a membrane. A specific area of a labeled membrane is photobleached with a high-

intensity laser, and the recovery of fluorescence in that area due to the movement of

unbleached probes from the surrounding area is monitored over time. The rate of fluorescence

recovery is directly related to the diffusion coefficient of the labeled molecule.

Studies using Rhodamine DHPE (referred to as DOPE-Rho in the study) have determined its

diffusion coefficient in various membrane systems:[9]

Membrane System Diffusion Coefficient (D) (μm²/s)

Supported DOPC Bilayer 1.9 ± 0.3

Giant DOPC Liposomes 3.7 ± 0.5

Sponge Phases 4.1 ± 0.4

Experimental Protocols
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The following are detailed methodologies for key experiments using Rhodamine DHPE.

Liposome Labeling
This protocol describes the preparation of fluorescently labeled liposomes using the thin-film

hydration method.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

Cholesterol (CHOL)

Rhodamine DHPE

Chloroform

Hydration buffer (e.g., 10% sucrose, 20mM HEPES, pH 7.5)[10]

Procedure:

Lipid Mixture Preparation: In a round-bottom flask, prepare a lipid mixture of DOPC and

cholesterol in the desired molar ratio (e.g., 54:45).[10]

Probe Incorporation: Add Rhodamine DHPE to the lipid mixture. A common molar ratio is 1

mol% of the total lipid.[10] For example, for a DOPC/CHOL/Rh-DHPE (54:45:1 mol/mol)

formulation.[10]

Solvent Evaporation: Dissolve the lipid-probe mixture in chloroform. Remove the solvent

using a rotary evaporator to form a thin lipid film on the wall of the flask.

Film Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle

agitation. This results in the formation of multilamellar vesicles (MLVs).

Vesicle Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV

suspension can be extruded through polycarbonate membranes with a defined pore size

(e.g., 100 nm).[10]
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Storage: Store the labeled liposomes at 2-8°C, protected from light.[11]

Live Cell Membrane Labeling
This protocol provides a general guideline for labeling the plasma membrane of cultured cells.

Materials:

Cultured cells on coverslips or in imaging dishes

Rhodamine DHPE stock solution (e.g., 1 mg/mL in DMSO or ethanol)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Procedure:

Cell Preparation: Seed cells on a suitable imaging substrate and grow to the desired

confluency.

Staining Solution Preparation: Prepare a staining solution by diluting the Rhodamine DHPE
stock solution in pre-warmed live-cell imaging medium. The final concentration typically

ranges from 1 to 10 µM.

Cell Staining: Remove the cell culture medium and wash the cells once with the pre-warmed

imaging medium. Add the staining solution to the cells and incubate for 10-30 minutes at

37°C.[12]

Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-

warmed imaging medium to remove any unincorporated probe.

Imaging: Immediately proceed with fluorescence microscopy.

Membrane Fusion Assay using NBD-PE and Rhodamine
DHPE
This protocol outlines the steps for a lipid-mixing assay to monitor membrane fusion between

two populations of liposomes.
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Materials:

Labeled liposomes (containing NBD-PE and Rhodamine DHPE, e.g., 1 mol% of each)

Unlabeled liposomes

Fusion-inducing agent (e.g., polyethylene glycol (PEG), Ca²⁺, or specific proteins)

Fluorometer or fluorescence microscope with appropriate filter sets

Procedure:

Liposome Preparation: Prepare two populations of liposomes as described in Protocol 3.1:

one labeled with both NBD-PE and Rhodamine DHPE, and one unlabeled.

Baseline Fluorescence Measurement: In a cuvette or on a microscope slide, mix the labeled

and unlabeled liposomes at a desired ratio (e.g., 1:9 labeled to unlabeled). Record the initial

fluorescence intensity of the NBD donor by exciting at ~465 nm and measuring the emission

at ~530 nm.

Initiation of Fusion: Add the fusion-inducing agent to the liposome mixture.

Monitoring Fluorescence Changes: Continuously record the NBD fluorescence intensity over

time. An increase in NBD fluorescence indicates lipid mixing due to membrane fusion.

Data Analysis: Normalize the fluorescence data to determine the extent and kinetics of

membrane fusion. The maximum fluorescence intensity can be determined by disrupting all

vesicles with a detergent like Triton X-100.

Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Rhodamine
DHPE.
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Principle of FRET in a membrane fusion assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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